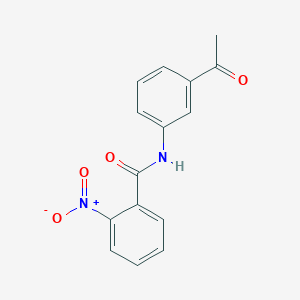

N-(3-乙酰基苯基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(3-acetylphenyl)-2-nitrobenzamide often involves the stepwise nucleophilic substitution of nitro groups in polynitroaromatic compounds, followed by cyclization processes. For example, a methodology for synthesizing nitro-free disubstituted 3-aminobenzothiophenes, which are structurally related to N-(3-acetylphenyl)-2-nitrobenzamide, has been developed. This process uses available trinitrobenzamide as a starting point, highlighting the versatility and complexity of synthetic routes in this chemical domain (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-acetylphenyl)-2-nitrobenzamide, such as N-phenyl-2-nitrobenzamide, has been analyzed through X-ray crystallography, revealing a highly ordered arrangement stabilized by strong hydrogen bonds. These studies provide insight into the molecular dimensions and the spatial orientation of functional groups, which are crucial for understanding the chemical behavior of these compounds (Jackson et al., 2002).

Chemical Reactions and Properties

N-(3-acetylphenyl)-2-nitrobenzamide and its derivatives participate in various chemical reactions, including cyclization to form triazoles, indicating the reactivity of the nitro and acetyl groups under certain conditions (Lozinskii et al., 1977). These reactions are fundamental for synthesizing more complex molecules and understanding the compound's chemical properties.

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are critical for understanding the stability and reactivity of compounds like N-(3-acetylphenyl)-2-nitrobenzamide. Studies on isomeric nitrobenzamides have shown diverse three-dimensional framework structures, which are influenced by different substituents and their positions on the benzene ring. These structural variations significantly impact the compound's physical characteristics and its potential applications (Wardell et al., 2006).

Chemical Properties Analysis

The chemical properties of N-(3-acetylphenyl)-2-nitrobenzamide derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in condensation reactions, have been extensively studied. These properties are pivotal for synthesizing related compounds and understanding their potential as intermediates in organic synthesis. For example, the base-catalyzed condensation reactions of related nitrobenzamide compounds demonstrate the influence of electronic and steric factors on their reactivity (Yamaguchi, 1976).

科学研究应用

抗菌活性

研究表明,具有与 N-(3-乙酰基苯基)-2-硝基苯甲酰胺类似结构的各种硝基苯甲酰胺衍生物的金属配合物的合成和表征,这些配合物表现出显着的抗菌功效。例如,N-(烷基(芳基)氨基甲酰基硫代)-4-硝基苯甲酰胺的金属配合物比其配体对应物表现出更强的抗菌活性,表明这些化合物有可能用于开发新的抗菌剂 (Saeed、Rashid、Ali 和 Hussain,2010 年)。

材料科学与聚合物化学

在材料科学领域,与硝基苯甲酰胺结构相关的邻硝基苄基,已被广泛用于光降解聚合物的开发。这些聚合物在暴露于光照后可以改变其性质,在包括生物医学工程和环境科学在内的各个领域提供创新应用 (Zhao、Sterner、Coughlin 和 Théato,2012 年)。

分子电子学

将类似于 N-(3-乙酰基苯基)-2-硝基苯甲酰胺中官能团的硝胺氧化还原中心整合到分子电子器件中,已展示出非凡的特性。一项利用具有硝胺氧化还原中心分子的研究显示,其负微分电阻和开-关峰谷比超过 1000:1,突出了此类化合物在分子电子器件制造中的潜力 (Chen、Reed、Rawlett 和 Tour,1999 年)。

抗癌研究

尽管在审查的文献中,特定化合物 N-(3-乙酰基苯基)-2-硝基苯甲酰胺并未直接与抗癌研究联系起来,但相关硝基苯甲酰胺化合物已被探索其抗癌特性。例如,二硝基苯甲酰胺芥子气是一类硝基芳香族抗癌前药,经过肿瘤还原酶的生物活化,形成可以交联 DNA 的细胞毒性剂,证明了在肿瘤学中进行治疗应用的潜力 (Helsby、Goldthorpe、Tang、Atwell、Smith、Wilson 和 Tingle,2008 年)。

作用机制

安全和危害

属性

IUPAC Name |

N-(3-acetylphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)17(20)21/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLQCJOGNTWKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)